molecular formula C10H10BrNO2 B13061636 4-(4-Bromophenyl)-4-oxobutanamide

4-(4-Bromophenyl)-4-oxobutanamide

Cat. No.: B13061636
M. Wt: 256.10 g/mol
InChI Key: HRXOMRDYYAJNHU-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-oxobutanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-oxobutanamide typically involves the reaction of 4-bromobenzoyl chloride with butanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group in the butanamide moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-4-oxobutanamide is unique due to its specific combination of a bromophenyl group and a butanamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

4-(4-bromophenyl)-4-oxobutanamide

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9(13)5-6-10(12)14/h1-4H,5-6H2,(H2,12,14)

InChI Key

HRXOMRDYYAJNHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)N)Br

Origin of Product

United States

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